

# Technical Support Center: Voriconazole & Cytochrome P450 Inhibitor Interactions

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Voriconazole

Cat. No.: B182144

[Get Quote](#)

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the complex interactions between the antifungal agent **voriconazole** and inhibitors of the cytochrome P450 (CYP) enzyme system. This guide provides in-depth technical information, troubleshooting advice for common experimental hurdles, and detailed protocols to ensure the integrity and validity of your research.

## Section 1: Foundational Principles of Voriconazole Metabolism

**Voriconazole** is a triazole antifungal agent whose clinical use is complicated by highly variable, non-linear pharmacokinetics.<sup>[1][2]</sup> This variability is primarily due to its extensive hepatic metabolism, which is mediated by several key cytochrome P450 isoenzymes.<sup>[1][3][4]</sup>

The primary metabolic pathway is N-oxidation, catalyzed predominantly by CYP2C19, which is a high-affinity enzyme for **voriconazole**.<sup>[5][6][7]</sup> Other enzymes, including CYP3A4 (a low-affinity component) and, to a lesser extent, CYP2C9, also contribute to its clearance.<sup>[2][3][5][8]</sup> The major metabolite, **voriconazole** N-oxide, is inactive.<sup>[6]</sup> Because of this metabolic profile, any co-administered drug that inhibits these enzymes can significantly increase **voriconazole** plasma concentrations, leading to potential toxicity.<sup>[3][4]</sup>

The genetic polymorphism of CYP2C19 is a critical factor influencing **voriconazole** levels.<sup>[6]</sup> Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which

dictates their intrinsic capacity to clear the drug and profoundly impacts their susceptibility to drug-drug interactions (DDIs).<sup>[9]</sup>



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of **voriconazole** via CYP enzymes.

## Section 2: Troubleshooting Guide for In Vitro DDI Studies

This section addresses common issues encountered during the experimental investigation of **voriconazole**-CYP inhibitor interactions.

Q1: My in vitro assay using human liver microsomes (HLMs) shows weaker inhibition of **voriconazole** metabolism than predicted by clinical data. What are the potential causes?

A: This is a frequent observation with several explanations:

- Multi-Enzyme Contribution: **Voriconazole** is metabolized by CYP2C19, CYP3A4, and CYP2C9.<sup>[3][5]</sup> Your test inhibitor might be potent against one isozyme (e.g., CYP3A4), but if the HLM pool has high CYP2C19 activity, the overall metabolic rate may not be significantly reduced. The relative contribution of each enzyme can vary between HLM lots.
- Substrate Concentration: **Voriconazole** exhibits biphasic kinetics in HLMs, with a low Km for CYP2C19 and a high Km for CYP3A4.<sup>[5][10]</sup> If you are using a high substrate concentration,

you may be favoring the low-affinity CYP3A4 pathway, which could alter the apparent inhibitory effect of a CYP2C19-specific inhibitor.

- Genetic Variation in HLMs: Standard pooled HLMs are sourced from multiple donors and may not represent the full spectrum of CYP2C19 genetic polymorphism. If the pool is skewed towards extensive or ultrarapid metabolizers, the impact of a CYP3A4 inhibitor might appear diminished. Conversely, in microsomes from a CYP2C19 poor metabolizer, the role of CYP3A4 becomes more pronounced.[5]
- Inhibitor Potency (Ki): Ensure the inhibitor concentrations used in your assay are appropriate relative to the inhibitor's Ki value for the target enzymes. The Ki of **voriconazole** itself for CYP2C19 is approximately 5.1  $\mu$ M and for CYP2C9 is 2.79  $\mu$ M.[11][12]

Q2: I am observing high batch-to-batch variability in **voriconazole** metabolism rates when using different lots of HLMs. How can I mitigate this?

A: This variability is almost certainly due to the genetic diversity of the microsomal donors, particularly for the highly polymorphic CYP2C19 gene.[6]

- Characterize Your Microsomes: Whenever possible, use HLM pools with well-characterized activities for major CYP isozymes. For specific investigations, use microsomes from individual donors genotyped for CYP2C19 (e.g., poor metabolizer vs. extensive metabolizer) to understand the interaction in different populations.[5]
- Use Recombinant Enzymes: To isolate the interaction with a single enzyme, use recombinant human CYP enzymes (e.g., rCYP2C19, rCYP3A4). This removes the confounding contributions from other CYPs and provides a clean system to determine enzyme-specific inhibition kinetics (Ki).
- Internal Controls: Always run a positive control inhibitor with a known interaction profile (e.g., ketoconazole for CYP3A4, a specific inhibitor for CYP2C19) to validate the responsiveness of your HLM batch in each experiment.

Q3: How do I experimentally dissect the relative contribution of CYP2C19 vs. CYP3A4 to **voriconazole** metabolism?

A: This requires a systematic approach using chemical inhibition or recombinant enzymes.

- Chemical Inhibition in HLMs:
  - Incubate **voriconazole** with pooled HLMs in multiple parallel reactions.
  - Include a condition with a selective CYP2C19 inhibitor (e.g., ticlopidine).
  - Include a condition with a selective CYP3A4 inhibitor (e.g., ketoconazole).[5]
  - Include a condition with both inhibitors.
  - A control reaction with no inhibitors establishes the baseline 100% metabolism rate.
  - By measuring the formation of **voriconazole** N-oxide in each condition, you can calculate the percentage of metabolism attributable to each pathway.
- Recombinant Enzyme Approach:
  - Determine the kinetic parameters (K<sub>m</sub> and V<sub>max</sub>) for **voriconazole** N-oxide formation separately in rCYP2C19 and rCYP3A4 systems.[10]
  - Use these parameters along with data on the relative abundance of these enzymes in the human liver (Intersystem Extrapolation Factors, ISEF) to model their respective contributions.[7]

Q4: My results for ritonavir's effect on **voriconazole** are contradictory. Some experiments suggest inhibition while others show reduced **voriconazole** levels. Why?

A: This is due to the complex, bidirectional nature of the ritonavir-**voriconazole** interaction.[13]

- Acute Inhibition: Ritonavir is a potent inhibitor of CYP3A4.[14] In short-term co-incubations or upon initial clinical administration, this inhibitory effect dominates, leading to increased **voriconazole** concentrations, especially in CYP2C19 poor metabolizers who rely on CYP3A4.
- Chronic Induction: With prolonged exposure, high-dose ritonavir acts as an inducer of CYP2C19 and CYP2C9.[13][14][15] This induction increases **voriconazole**'s primary clearance pathway, ultimately leading to a significant decrease in **voriconazole** plasma levels.[15]

- Experimental Design: To study this, you must design experiments that can distinguish between these two mechanisms. A standard co-incubation will only show inhibition. To assess induction, you must pre-incubate your test system (e.g., primary human hepatocytes) with ritonavir for an extended period (24-72 hours) before measuring **voriconazole** metabolism.

## Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key CYP inhibitors that have clinically significant interactions with **voriconazole**?

A: Several drugs can significantly inhibit **voriconazole** metabolism. The table below summarizes key examples. It is crucial to note that **voriconazole** is also an inhibitor of CYP2C19, CYP2C9, and CYP3A4, meaning it can increase the concentration of other drugs metabolized by these enzymes.[\[3\]](#)[\[11\]](#)[\[16\]](#)

| Inhibitor Drug                | Target CYP(s)                                        | Effect on Voriconazole Pharmacokinetics                                                                                                                                   | Clinical Recommendation                                                                                                                                        |
|-------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fluconazole                   | Potent CYP2C19, CYP3A4, CYP2C9 inhibitor[17][18]     | Dramatically increases voriconazole Cmax and AUC.[18][19]                                                                                                                 | Concomitant use is not recommended.[18] If sequential use is necessary, monitor for voriconazole toxicity. [17][19]                                            |
| Ritonavir                     | Potent CYP3A4 inhibitor; CYP2C19/2C9 inducer[13][14] | Complex, dose- and time-dependent effect. Low-dose/short-term use may increase voriconazole levels, while high-dose/chronic use significantly reduces levels.[13][14][15] | Co-administration with high-dose ritonavir is contraindicated.[15] Use with low-dose ritonavir should be avoided unless the benefit outweighs the risk.[3][15] |
| Proton Pump Inhibitors (PPIs) | CYP2C19 substrates/inhibitors (e.g., Omeprazole)[20] | Co-administration can increase voriconazole concentrations.[8][21][22]                                                                                                    | Monitor for voriconazole-related adverse events.[21]                                                                                                           |
| Ketoconazole                  | Potent CYP3A4 inhibitor[5]                           | Increases voriconazole concentrations, especially in CYP2C19 poor metabolizers.[5]                                                                                        | Close monitoring is required.                                                                                                                                  |

Q2: How does a patient's CYP2C19 genotype alter the impact of a CYP inhibitor on voriconazole levels?

A: The patient's genetic makeup is a critical determinant of the interaction's magnitude.

- Extensive Metabolizers (EMs): These individuals have normal CYP2C19 function and rely heavily on this pathway. They are highly sensitive to potent CYP2C19 inhibitors like fluconazole, which can cause a very large increase in **voriconazole** exposure.[19][23]
- Poor Metabolizers (PMs): These individuals have little to no functional CYP2C19 enzyme. Their **voriconazole** clearance is inherently slower and depends more on CYP3A4.[5] Therefore, the effect of a CYP2C19 inhibitor is minimal in this population.[18][23] However, they are more sensitive to the effects of CYP3A4 inhibitors.

Q3: What are the primary clinical consequences of elevated **voriconazole** concentrations resulting from CYP inhibition?

A: **Voriconazole** has a narrow therapeutic window.[1] Elevated plasma concentrations due to DDIs are associated with an increased risk of adverse effects, including:

- Hepatotoxicity (elevated liver enzymes)[18]
- Neurotoxicity (e.g., visual disturbances, hallucinations, confusion)[17][24][25]
- QTc Prolongation (which can increase the risk of cardiac arrhythmias)[17][18]
- Photosensitivity and other skin reactions[18][24]

Q4: Are there regulatory guidelines for conducting these DDI studies?

A: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on investigating drug interactions.[26][27][28] These documents outline a risk-based approach, starting with in vitro studies to identify potential interactions, which then inform the design of necessary clinical DDI studies.[27][29] The guidelines specify which enzymes to test for inhibition and induction and recommend using probe substrates to characterize a new drug's interaction profile.[27][30]

## Section 4: Experimental Protocols & Workflows

### Protocol 1: In Vitro Screening for Inhibition of Voriconazole Metabolism in HLMs

This protocol provides a general workflow for screening a test compound's potential to inhibit the metabolism of **voriconazole**.

## 1. Materials & Reagents:

- Pooled Human Liver Microsomes (HLMs), characterized for CYP activity
- **Voriconazole**
- Test Inhibitor Compound
- Positive Control Inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile with internal standard (for protein precipitation and sample analysis)
- LC-MS/MS system for analysis

## 2. Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro CYP inhibition assay.

### 3. Step-by-Step Methodology:

- Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare working solutions of **voriconazole**, test inhibitor, and positive controls in buffer or a suitable solvent (ensure final solvent concentration is <1%).
- Pre-incubation: In a 96-well plate, add phosphate buffer, HLM suspension, and the test inhibitor (at various concentrations) or control. Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
- Reaction Initiation: Add the **voriconazole** substrate to all wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubation: Incubate the plate at 37°C with shaking for a predetermined time (ensure linearity of metabolite formation).
- Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated **voriconazole** N-oxide). This precipitates the microsomal proteins.
- Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
- Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the major metabolite, **voriconazole** N-oxide, using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot the data to determine an IC50 value.

## References

- Empathia AI. Fluconazole and **Voriconazole** Interaction: Clinical Risks and Management.
- Hyland R, Jones BC, Smith DA. Identification of the cytochrome P450 enzymes involved in the N-oxidation of **voriconazole**. Drug Metab Dispos. 2003;31(5):540-7.
- Pascual J, et al. **Voriconazole** metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype. Med Mycol. 2014;52(5):457-64.
- Medscape. Is it safe to administer **voriconazole** and fluconazole (antifungal medications) together?

- Mikus G, Schöwel V, Drzewiecki A, et al. Pharmacokinetics of **Voriconazole** Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use. *Antimicrob Agents Chemother.* 2011;55(10):4741-7.
- Pfizer Medical Information - US. VFEND® (**voriconazole**) Drug Interactions.
- Jeong S, Nguyen PD, Desta Z. Comprehensive In Vitro Analysis of **Voriconazole** Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. *Antimicrob Agents Chemother.* 2009;53(2):541-51.
- Niwa T, Shiraga T, Takagi A. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. *Curr Drug Metab.* 2005;6(5):411-25.
- Purkins L, Wood N, Ghahramani P, et al. Clinical pharmacokinetics of **voriconazole**. *Int J Antimicrob Agents.* 2006;27(4):274-84.
- Wood N, Tan K, Purkins L, et al. Complexity of interactions between **voriconazole** and antiretroviral agents. *J Antimicrob Chemother.* 2004;53(5):898-900.
- PharmGKB. **Voriconazole** Pathway, Pharmacokinetics.
- Veringa A, van der Elst KCM, van den Heuvel ER, et al. Metamizole induces **voriconazole** metabolism and results in subtherapeutic **voriconazole** concentrations. *Br J Clin Pharmacol.* 2017;83(5):1098-1104.
- Bayo P, de la Cruz R, Marco-Fusté N, et al. Unexpected **voriconazole** toxicity due to nirmatrelvir/ritonavir: a case report on drug-drug interaction and the role of therapeutic drug monitoring. *Eur J Hosp Pharm.* 2023;30(e1):e1-e3.
- Mikus G, Schöwel V, Drzewiecki A, et al. Pharmacokinetics of **Voriconazole** Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use. *Antimicrob Agents Chemother.* 2011;55(10):4741-7.
- Dolton MJ, Ray JE, Chen SC, et al. Understanding variability with **voriconazole** using a population pharmacokinetic approach: implications for optimal dosing. *J Antimicrob Chemother.* 2014;69(6):1633-41.
- Jeong S, Nguyen PD, Desta Z. Comprehensive In Vitro Analysis of **Voriconazole** Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. *Antimicrob Agents Chemother.* 2009;53(2):541-51.
- MyDrugGenome. **Voriconazole** (Vfend) – CYP2C19.
- Theuretzbacher U. Pharmacokinetic/pharmacodynamic profile of **voriconazole**. *Clin Pharmacokinet.* 2004;43(5):287-99.
- Bayo P, de la Cruz R, Marco-Fusté N, et al. [Translated article] Paradoxical interaction between nirmatrelvir/ritonavir and **voriconazole** in a patient with COVID-19. *Farm Hosp.* 2023;47(4):246-248.
- Wang T, Zhang M, Lu W, et al. Physiologically Based Pharmacokinetic Modeling to Investigate the Disease-Drug-Drug Interactions between **Voriconazole** and

Nirmatrelvir/Ritonavir in COVID-19 Patients with CYP2C19 Phenotypes. *Clin Pharmacol Ther.* 2024;115(3):611-622.

- Chen K, Zhang X, Ke X, et al. Impact of CYP2C19 Phenotype and Drug-Drug Interactions on **Voriconazole** Concentration in Pediatric Patients. *Antimicrob Agents Chemother.* 2018;62(10):e00894-18.
- Liu P, Foster G, LaBadie R, et al. Steady-State Pharmacokinetic and Safety Profiles of **Voriconazole** and Ritonavir in Healthy Male Subjects. *Antimicrob Agents Chemother.* 2007;51(9):3217-23.
- Medrano N, Garcia-Vidal C, Garcia-Gasalla M, et al. Impact of CYP2C19 Genotype and Drug Interactions on **Voriconazole** Plasma Concentrations: A Spain Pharmacogenetic-Pharmacokinetic Prospective Multicenter Study. *Basic Clin Pharmacol Toxicol.* 2018;123(2):188-195.
- Lestner J, Hope WW. Clinical Relevance of the Pharmacokinetic Interactions of Azole Antifungal Drugs with Other Coadministered Agents. *Clin Infect Dis.* 2009;49(9):1416-27.
- Dolton MJ, Ray JE, Chen SC, et al. Multicenter Study of **Voriconazole** Pharmacokinetics and Therapeutic Drug Monitoring. *Antimicrob Agents Chemother.* 2012;56(9):4793-9.
- Dolton MJ, Ray JE, Chen SC, et al. Multicenter study of **voriconazole** pharmacokinetics and therapeutic drug monitoring. *Antimicrob Agents Chemother.* 2012;56(9):4793-9.
- Wang Y, Zhang L, Zhou J, et al. Pharmacokinetics and Drug Interactions. *Molecules.* 2022;27(19):6619.
- Medrano N, Garcia-Vidal C, Garcia-Gasalla M, et al. Impact of CYP2C19 Genotype and Drug Interactions on **Voriconazole** Plasma Concentrations: A Spain Pharmacogenetic-Pharmacokinetic Prospective Multicenter Study. *Basic Clin Pharmacol Toxicol.* 2018;123(2):188-195.
- Britz H, Hanke N, Horkovics-Kovats S, et al. Towards the Elucidation of the Pharmacokinetics of **Voriconazole**: A Quantitative Characterization of Its Metabolism. *Pharmaceutics.* 2021;13(10):1676.
- SingleCare. Fluconazole interactions to avoid.
- Frechen S, Junge L, Saari TI, et al. A Physiologically Based Pharmacokinetic Model of **Voriconazole** Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions. *Clin Pharmacokinet.* 2020;59(6):781-808.
- ResearchGate. **voriconazole** interactions with CYP450 enzymes.
- Chen X, Chen Y, Zheng Y, et al. Clinical drug interactions between **voriconazole** and 38 other drugs: a retrospective analysis of adverse events. *Front Pharmacol.* 2022;13:969312.
- European Medicines Agency. Guideline on the investigation of drug interactions. 2012.
- NINGBO INNO PHARMCHEM CO.,LTD. Navigating **Voriconazole** Drug Interactions: A Critical Consideration.

- U.S. Food and Drug Administration. Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. 2020.
- Hyland R, Jones BC, Smith DA. IDENTIFICATION OF THE CYTOCHROME P450 ENZYMES INVOLVED IN THE N-OXIDATION OF **VORICONAZOLE**. Drug Metab Dispos. 2003;31(5):540-547.
- Regulatory Affairs Professionals Society. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. 2020.
- U.S. Food and Drug Administration. In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. 2020.
- Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission.
- Drugs.com. **Voriconazole** Disease Interactions.
- Drugs.com. **Voriconazole**: Package Insert / Prescribing Information / MOA.
- Chen X, Chen Y, Zheng Y, et al. Clinical drug interactions between **voriconazole** and 38 other drugs: a retrospective analysis of adverse events. Front Pharmacol. 2022;13:969312.
- ResearchGate. drug interactions with **voriconazole**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. nbinno.com [nbino.com]
- 5. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgrx.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sci-hub.se [sci-hub.se]

- 10. courses.washington.edu [courses.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexity of interactions between voriconazole and antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected voriconazole toxicity due to nirmatrelvir/ritonavir: a case report on drug-drug interaction and the role of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steady-State Pharmacokinetic and Safety Profiles of Voriconazole and Ritonavir in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluconazole and Voriconazole Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 18. droracle.ai [droracle.ai]
- 19. journals.asm.org [journals.asm.org]
- 20. Impact of CYP2C19 Phenotype and Drug-Drug Interactions on Voriconazole Concentration in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Frontiers | Clinical drug interactions between voriconazole and 38 other drugs: a retrospective analysis of adverse events [frontiersin.org]
- 23. Pharmacokinetics of Voriconazole Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Voriconazole metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Multicenter study of voriconazole pharmacokinetics and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ema.europa.eu [ema.europa.eu]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 29. solvobiotech.com [solvobiotech.com]

- 30. criver.com [criver.com]
- To cite this document: BenchChem. [Technical Support Center: Voriconazole & Cytochrome P450 Inhibitor Interactions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182144#voriconazole-drug-interactions-with-cytochrome-p450-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)